An In-depth Technical Guide to the Synthesis and Properties of 2,2',4,4',6,6'-Hexanitrostilbene (HNS)
An In-depth Technical Guide to the Synthesis and Properties of 2,2',4,4',6,6'-Hexanitrostilbene (HNS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2',4,4',6,6'-Hexanitrostilbene (HNS), also known as 1,2-Bis(2,4,6-trinitrophenyl)ethene, is a thermally stable high explosive organic compound.[1] Valued for its remarkable heat resistance, HNS is a critical component in various applications demanding high performance under extreme temperatures, such as in aerospace and missile systems.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and safety considerations of HNS, tailored for a scientific audience. The information is presented to facilitate further research and development in related fields.
Properties of Hexanitrostilbene
HNS is a yellow crystalline solid prized for its exceptional thermal stability, rendering it insensitive to shock while maintaining reliable detonation under extreme temperatures. It can withstand temperatures up to 300°C and is sufficiently insensitive to heat, impact, and electrostatic spark.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of HNS is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₁₄H₆N₆O₁₂ | [4] |
| Molecular Weight | 450.23 g/mol | [5] |
| Appearance | Pale yellow needles/crystals | [1][5][6] |
| Melting Point | 308-316 °C (with decomposition) | [6] |
| Density | 1.74 g/cm³ | |
| Solubility | Negligible in water; moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (0.1–5 g/100 mL) |
Explosive Properties
HNS is classified as a Division 1.1 explosive, indicating a mass explosion hazard.[1] Its primary hazard is the blast effect of an instantaneous explosion.[1][5]
| Property | Value/Description | References |
| Thermal Stability | Stable for two hours at 260°C | [6] |
| Impact Sensitivity | Comparable to tetryl | [6] |
| Primary Use | Heat-resistant explosive, booster, crystal-modifying additive in melt-cast TNT | [6][7] |
Synthesis of Hexanitrostilbene
The synthesis of HNS typically involves the oxidative coupling of 2,4,6-trinitrotoluene (B92697) (TNT). Several methods have been developed, with the most common approaches utilizing sodium hypochlorite (B82951) or transition metal catalysts.
Synthesis Pathway from TNT
The general pathway for the synthesis of HNS from TNT is illustrated below. The process involves the dimerization and subsequent oxidation of TNT.
Caption: Oxidative coupling of TNT to synthesize HNS.
Experimental Protocols
Detailed methodologies for key synthesis experiments are provided below.
Method 1: Sodium Hypochlorite Oxidation
This method, based on the work of Shipp et al., involves the reaction of TNT with sodium hypochlorite in a solvent mixture.[3][7]
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Sodium hypochlorite (NaOCl) solution (5-6%)[3]
-
Tetrahydrofuran (B95107) (THF)
-
Methanol
-
Ethyl acetate (B1210297)
-
Ethanol (B145695) (95%)
-
Nitric acid (55%)
Procedure:
-
Preparation of Sodium Hypochlorite (6%): Pass chlorine gas through a cold solution of sodium hydroxide (B78521) (100 g) in water (1 litre), cooled with ice. Estimate the strength iodometrically and dilute to 6% with water.[3]
-
Reaction: Dissolve TNT in a mixture of tetrahydrofuran and methanol.[3] Alternatively, a cheaper and less toxic solvent system of ethyl acetate and ethanol can be used.[3]
-
Addition of Oxidant: Treat the TNT solution with the 6% sodium hypochlorite solution at a controlled temperature, for instance, 3±1°C.[3]
-
Aging: Stir the reaction mixture for a few minutes and then allow it to rest for approximately 4 hours at 15 ± 2°C.[3]
-
Filtration and Washing: Filter the resulting precipitate and wash it with 95% ethyl alcohol until the washings are colorless.[3]
-
Purification: Reflux the crude HNS (5g) in 55% nitric acid (100 ml) for 30 minutes. Filter the purified product, wash it with distilled water until acid-free, and dry in a vacuum oven to a constant weight. A yield of 4.5g of pure HNS can be obtained from 5g of crude product.[3]
Method 2: Transition Metal-Catalyzed Oxidation
This process involves the direct conversion of TNT to HNS using an oxidizing transition metal compound in a polar aprotic solvent.[7]
Materials:
-
2,4,6-Trinitrotoluene (TNT)
-
Cupric chloride (CuCl₂) or other transition metal salt (e.g., cobalt (III) compounds)[7]
-
Polar aprotic solvent (e.g., dimethyl sulfoxide - DMSO)[7]
-
Weak base (e.g., potassium formate)[7]
-
Water (acidified with 1% w/v HCl, optional)
Procedure:
-
Reaction Mixture Preparation: In a reaction vessel, prepare a solution of a weak base, such as potassium formate, in a polar aprotic solvent like DMSO. The molar ratio of base to TNT should be between 2:1 and 8:1, preferably 3:1 to 6:1.[7]
-
Addition of Reactants: Add TNT to the solvent-base mixture. The concentration of TNT can be around 0.1225 mol/L.[7]
-
Addition of Catalyst: Introduce the oxidizing transition metal compound, such as cupric chloride. The amount should be between 0.75 to 10 moles per mole of TNT, preferably 1 to 5 moles.[7]
-
Reaction Conditions: Maintain the reaction temperature between 5°C and 100°C, with an optimal range of 15°C to 50°C. The reaction is typically complete within 10 to 60 minutes.[7]
-
Quenching: Quench the reaction by adding the mixture to water. The water may be acidified with 1% (w/v) concentrated hydrochloric acid to aid in precipitation.[7]
-
Isolation and Purification: Filter the precipitated crude HNS and wash it with a suitable solvent, such as acetone, to remove impurities.[7]
Safety and Handling
HNS is a powerful explosive and must be handled with extreme caution.[1][5]
-
Hazard Classification: UN Division 1.1 Explosive.
-
Primary Hazard: Mass explosion hazard. The primary danger is from the blast effect, not from flying projectiles.[1][5]
-
Stability: May explode under prolonged exposure to heat.[1][5] It can also explode in the presence of a base like sodium hydroxide or potassium hydroxide, even in water or organic solvents.[1][5]
-
Reactivity: HNS is an oxidizing agent and can react vigorously with reducing agents, which may lead to detonation.[1][8]
-
Handling Precautions: Keep away from heat, sparks, open flames, and other ignition sources. Do not subject to grinding, shock, or friction. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1]
-
Firefighting: In case of a cargo fire, do not attempt to fight it. Evacuate the area for at least 1600 meters (1 mile) and let the fire burn, as the cargo may explode.[1][8]
Applications
The unique properties of HNS make it suitable for several specialized applications:
-
Heat-Resistant Explosive: Its primary use is in applications requiring stability at high temperatures.[2][3]
-
Aerospace and Defense: Used in exploding foil initiators (EFIs) for missile and aerospace systems due to its ability to withstand high temperatures and vacuum conditions.
-
Melt-Cast TNT Formulations: Incorporated as a crystal-modifying additive (at concentrations as low as 0.3%) to enhance mechanical properties, reduce exudation, and improve the dimensional stability of TNT charges.[7]
Conclusion
2,2',4,4',6,6'-Hexanitrostilbene is a high-performance explosive with exceptional thermal stability. While its synthesis from TNT can be achieved through various methods, including oxidation with sodium hypochlorite or transition metal catalysts, the handling and production of HNS require stringent safety protocols due to its explosive nature. The detailed properties and experimental guidelines presented in this document are intended to serve as a valuable resource for researchers and professionals working with this energetic material, fostering advancements in materials science and related disciplines.
References
- 1. echemi.com [echemi.com]
- 2. Hexanitrostilbene and Its Properties | Semantic Scholar [semanticscholar.org]
- 3. publications.drdo.gov.in [publications.drdo.gov.in]
- 4. 2,2',4,4',6,6'-hexanitrostilbene [chembk.com]
- 5. 2,2',4,4',6,6'-Hexanitrostilbene | C14H6N6O12 | CID 253628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US5023386A - Production of hexanitrostilbene (HNS) - Google Patents [patents.google.com]
- 8. HEXANITROSTILBENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
